Cas no 22620-34-4 ((5-Chloro-3-pyridinyl)methanol)

(5-Chloro-3-pyridinyl)methanol is a versatile pyridine derivative featuring a chlorinated aromatic ring and a hydroxymethyl functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chloro and hydroxyl groups enables selective functionalization, facilitating further derivatization for targeted applications. Its stable structure and reactivity make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
(5-Chloro-3-pyridinyl)methanol structure
22620-34-4 structure
Product Name:(5-Chloro-3-pyridinyl)methanol
CAS No:22620-34-4
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD09743969
CID:52117
PubChem ID:25067264
Update Time:2025-10-24

(5-Chloro-3-pyridinyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-3-pyridinyl)methanol
    • (5-chloropyridin-3-yl)methanol
    • 5-Chloro-3-pyridinemethanol
    • (5-Chloro-3-pyridyl)methanol
    • (5-chloro-3-pyridinyl) methanol
    • (5-Chloro-pyridin-3-yl)-methanol
    • PubChem12982
    • 3-Chloropyridine-5-methanol
    • 3-Pyridinemethanol,5-chloro-
    • Jsp004587
    • ALUCWNPKIRQBEF-UHFFFAOYSA-N
    • 5-(hydroxymethyl)-3-chloropyridine
    • STL557354
    • RW2857
    • BBL103544
    • RP01381
    • VZ20169
    • AN-
    • MFCD09743969
    • AKOS006331870
    • DTXSID90648591
    • AM20070007
    • CS-W006066
    • AB87996
    • SY007493
    • A4839
    • FT-0647014
    • EN300-307739
    • 22620-34-4
    • SCHEMBL693319
    • DS-10466
    • XAA62034
    • AC-3568
    • MDL: MFCD09743969
    • Inchi: 1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
    • InChI Key: ALUCWNPKIRQBEF-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(=C1)CO

Computed Properties

  • Exact Mass: 143.01400
  • Monoisotopic Mass: 143.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 258.8℃ at 760 mmHg
  • Flash Point: 110.3±23.2 °C
  • Refractive Index: 1.572
  • PSA: 33.12000
  • LogP: 1.22730
  • Vapor Pressure: No data available

(5-Chloro-3-pyridinyl)methanol Security Information

(5-Chloro-3-pyridinyl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(5-Chloro-3-pyridinyl)methanol Production Method

(5-Chloro-3-pyridinyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:22620-34-4)(5-Chloro-3-pyridinyl)methanol
Order Number:A4839
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):176.0/730.0
Email:sales@amadischem.com

Additional information on (5-Chloro-3-pyridinyl)methanol

Introduction to (5-Chloro-3-pyridinyl)methanol (CAS No. 22620-34-4)

(5-Chloro-3-pyridinyl)methanol, with the CAS number 22620-34-4, is a significant compound in the realm of pharmaceutical chemistry and chemical biology. This heterocyclic alcohol derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The presence of both chloro and hydroxymethyl substituents on the pyridine ring imparts unique reactivity, making it a valuable intermediate in synthesizing various pharmacologically active molecules.

The compound's molecular structure, characterized by a pyridine core substituted at the 5-position with a chlorine atom and at the 3-position with a hydroxymethyl group, contributes to its distinctive chemical properties. These include moderate solubility in polar organic solvents, which facilitates its use in synthetic protocols. The chloro group serves as a versatile handle for further functionalization via nucleophilic substitution reactions, while the hydroxymethyl moiety can participate in hydrogen bonding interactions, enhancing binding affinity in biological assays.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The structural motif of (5-Chloro-3-pyridinyl)methanol has been investigated for its possible role in modulating various biological pathways. For instance, studies have suggested that such compounds may exhibit inhibitory effects on enzymes involved in inflammatory responses and metabolic disorders. The chlorine substituent, in particular, has been shown to enhance binding interactions with target proteins, improving drug-like properties such as potency and selectivity.

One of the most compelling aspects of (5-Chloro-3-pyridinyl)methanol is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel molecules with therapeutic relevance. For example, derivatives of this compound have been explored as potential candidates for treating neurological disorders, where precise modulation of pyridine-based structures can lead to improved pharmacokinetic profiles. Additionally, the compound's ability to undergo selective modifications makes it an attractive candidate for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds towards higher efficacy and reduced toxicity.

The synthesis of (5-Chloro-3-pyridinyl)methanol typically involves multi-step organic transformations starting from readily available pyridine precursors. Common synthetic routes include chlorination followed by hydroxylation or reduction steps to introduce the hydroxymethyl group. Advances in catalytic methods have further refined these processes, allowing for more efficient and scalable production. Such improvements are crucial for supporting both academic research and industrial applications where cost-effectiveness and reproducibility are paramount.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of (5-Chloro-3-pyridinyl)methanol. Molecular modeling techniques enable researchers to predict binding modes and interactions with biological targets, thereby guiding experimental design. This interdisciplinary approach has accelerated the discovery pipeline by allowing virtual screening of large compound libraries before committing resources to synthesis and biological testing.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it a valuable tool in materials science, particularly in designing functional materials with tailored electronic properties. Pyridine derivatives are known for their ability to form coordination complexes with metals, which can be exploited in catalysis and sensing applications. Thus, (5-Chloro-3-pyridinyl)methanol could serve as a precursor for developing novel materials with industrial relevance.

Ethical considerations are also integral to the development and use of such compounds. Ensuring that synthetic pathways are environmentally sustainable is a growing priority in the chemical industry. Green chemistry principles have been increasingly adopted, emphasizing minimal waste generation and the use of renewable feedstocks. By incorporating these practices into the synthesis of (5-Chloro-3-pyridinyl)methanol, researchers can contribute to a more sustainable future while maintaining high standards of scientific rigor.

In conclusion, (5-Chloro-3-pyridinyl)methanol represents a fascinating compound with broad applications across multiple domains of chemistry and biology. Its structural versatility and functional attributes make it a cornerstone in drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, solidifying its place as a key player in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:22620-34-4)(5-Chloro-3-pyridinyl)methanol
A4839
Purity:99%/99%
Quantity:5g/25g
Price ($):176.0/730.0
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